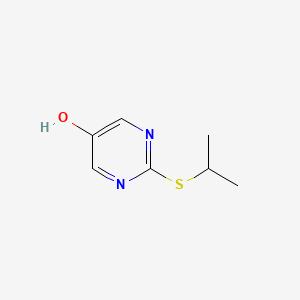
2-(Isopropylthio)pyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropylthio)pyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an isopropylthio group at the 2-position and a hydroxyl group at the 5-position of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylthio)pyrimidin-5-ol typically involves the introduction of the isopropylthio group and the hydroxyl group onto the pyrimidine ring. One common method is the reaction of 2-chloropyrimidine with isopropylthiol in the presence of a base, followed by hydrolysis to introduce the hydroxyl group at the 5-position. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process and ensure consistency in the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Isopropylthio)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.
Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Isopropylthio)pyrimidin-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 2-(Isopropylthio)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-(Isopropylthio)pyrimidin-5-ol can be compared with other similar compounds, such as:
2-Thiopyrimidines: These compounds have a sulfur atom at the 2-position but lack the isopropyl group.
Pyrimidine-5-ols: These compounds have a hydroxyl group at the 5-position but may have different substituents at other positions.
Pyrimidine derivatives: Various derivatives with different substituents at the 2- and 5-positions
The uniqueness of this compound lies in its specific combination of the isopropylthio group and the hydroxyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
90339-12-1 |
|---|---|
Fórmula molecular |
C7H10N2OS |
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
2-propan-2-ylsulfanylpyrimidin-5-ol |
InChI |
InChI=1S/C7H10N2OS/c1-5(2)11-7-8-3-6(10)4-9-7/h3-5,10H,1-2H3 |
Clave InChI |
NJYQAOFXLGOWMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=NC=C(C=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















